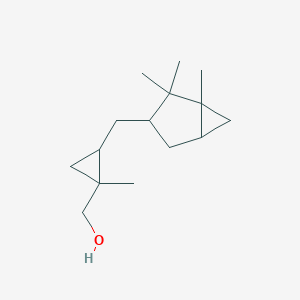

Cyclopropanemethanol, 1-methyl-2-((1,2,2-trimethylbicyclo(3.1.0)hex-3-yl)methyl)-

Cat. No. B172551

Key on ui cas rn:

198404-98-7

M. Wt: 222.37 g/mol

InChI Key: OAKFACUIGQLOCA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05929291

Procedure details

200 g (1.15 mol) of dibromomethane and 1 ml (0.013 mol) of acetyl bromide were added successively to a suspension of 85 g (1.3 mol) of zinc powder and 12 g (83 mmol) of finely ground cuprous bromide in 250 ml of anhydrous diethyl ether. The reaction mixture was stirred until its color changed from grey to black (~30 minutes). After addition of 50 g (0.26 mol) of (E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-en-1-ol dissolved in 50 ml of the same solvent (Et2O), in 10 minutes (the exothermic reaction triggers a smooth reflux of ether), and 2 drops of TiCl4, stirring at room temperature was continued for further 7 hours. The reaction mixture was then diluted with 300 ml of MTBE, filtered through Celite, the filtrate washed with 200 ml of ice-cold 0.1N HCl and 3×200 ml of brine, dried (MgSO4), concentrated in vacuo and distilled rapidly (0.1 Torr) to give 39 g of a yellowish oil containing 81% of [1-methyl-2-(1,2,2-trimethyl-bicyclo[3.1.0]hex-3-yl-methyl)cyclopropyl]methanol (yield 55%). Further purification by distillation using a 15 cm Vigreux column under 0.08 Torr afforded 27.4 g (48% yield) of olfactorily pure product. GC purity >91%, b.p. 104-105° C./0.08 Torr. More product could be recovered from 4.5 g of rejected (66% pure) fractions.

[Compound]

Name

cuprous bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

50 g

Type

reactant

Reaction Step Three

[Compound]

Name

same solvent

Quantity

50 mL

Type

solvent

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

BrCBr.[C:4](Br)(=O)C.[CH3:8]/[C:9](=[CH:12]\[CH2:13][CH:14]1[CH2:18][CH:17]=[C:16]([CH3:19])C1(C)C)/[CH2:10][OH:11].[CH3:22][C:23](OC)([CH3:25])[CH3:24]>C(OCC)C.Cl[Ti](Cl)(Cl)Cl.[Zn]>[CH3:8][C:9]1([CH2:10][OH:11])[CH2:12][CH:13]1[CH2:14][CH:18]1[CH2:17][CH:16]2[C:25]([CH3:4])([CH2:19]2)[C:23]1([CH3:22])[CH3:24]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCBr

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Br

|

[Compound]

|

Name

|

cuprous bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

85 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Three

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C/C(/CO)=C\CC1C(C(=CC1)C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)OC

|

Step Five

[Compound]

|

Name

|

same solvent

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred until its color

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

grey to black (~30 minutes)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the exothermic reaction triggers

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring at room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtrate washed with 200 ml of ice-cold 0.1N HCl and 3×200 ml of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled rapidly (0.1 Torr)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 39 g of a yellowish oil

|

Outcomes

Product

Details

Reaction Time |

7 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(C(C1)CC1C(C2(CC2C1)C)(C)C)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 55% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |